Product packaging for ethyl 4-(1H-tetrazol-1-yl)benzoate(Cat. No.:CAS No. 357159-60-5)

ethyl 4-(1H-tetrazol-1-yl)benzoate

Cat. No.: B374181
CAS No.: 357159-60-5
M. Wt: 218.21g/mol
InChI Key: LRINKFBMZVKNSN-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

Ethyl 4-(1H-tetrazol-1-yl)benzoate holds a notable position within the fields of modern organic synthesis and heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals and functional materials. sioc-journal.cn The synthesis of this compound itself employs key reactions in organic chemistry, such as cycloadditions, which are powerful tools for constructing ring systems. bohrium.comnumberanalytics.com

The structure of this compound, featuring both an aromatic ester and a nitrogen-rich tetrazole ring, makes it a versatile building block. mdpi.com Its synthesis and subsequent chemical transformations are subjects of study for developing more efficient and environmentally friendly synthetic methodologies. bohrium.com The reactions it undergoes, such as N-substitution on the tetrazole ring or modifications of the ester group, allow for the creation of diverse molecular libraries. numberanalytics.com These libraries are crucial for screening and identifying new compounds with desirable properties in various scientific applications. beilstein-journals.org

Significance of the Tetrazole Moiety in Contemporary Chemical Design

The tetrazole ring is a defining feature of this compound and is of great importance in contemporary chemical design, particularly in medicinal chemistry. bohrium.comresearchgate.net The primary reason for its significance is its role as a bioisostere for the carboxylic acid group. bohrium.comnumberanalytics.combeilstein-journals.orghilarispublisher.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a chemical compound.

The tetrazole functional group is considered a metabolically stable substitute for a carboxylic acid. mdpi.comhilarispublisher.com This substitution can lead to improved pharmacokinetic profiles of drug candidates, enhancing properties like lipophilicity and bioavailability, which affects how a drug is absorbed, distributed, metabolized, and excreted by the body. hilarispublisher.com The planar structure of the tetrazole ring and its pKa values, which are similar to those of corresponding carboxylic acids, allow it to interact with biological targets like enzymes and receptors in a similar fashion. rug.nl By incorporating a tetrazole moiety, chemists can often enhance a molecule's potency and metabolic stability. numberanalytics.combeilstein-journals.org This has made the tetrazole ring a privileged scaffold in drug discovery, present in numerous approved drugs for a wide range of therapeutic areas. beilstein-journals.orgrug.nl

Scope and Research Objectives for Comprehensive Chemical Investigations

Comprehensive chemical investigations into this compound are driven by specific research objectives. A primary goal is to fully characterize its chemical reactivity and physical properties. This includes studying its participation in various reactions like N-substitution, cycloadditions, and ring-opening reactions to understand the factors that influence reaction outcomes, such as temperature, solvent, and catalysts. numberanalytics.com

A significant objective is to utilize this compound as a versatile starting material for the synthesis of novel, more complex heterocyclic compounds. chembk.com Researchers aim to develop efficient synthetic pathways to new molecular scaffolds that are otherwise difficult to access. beilstein-journals.org By strategically modifying its structure, scientists can explore how these changes affect the resulting molecules' properties. The insights gained from studying this compound contribute to the broader understanding of tetrazole chemistry and aid in the rational design of new functional molecules for applications in medicinal chemistry and materials science. sioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O2 B374181 ethyl 4-(1H-tetrazol-1-yl)benzoate CAS No. 357159-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(tetrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRINKFBMZVKNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Pathways

Historical and Contemporary Approaches to 1H-Tetrazole Annulation

The formation of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of synthesizing a vast array of bioactive molecules.

Evolution of Synthetic Strategies for Tetrazole Ring Formation

The journey of tetrazole synthesis began in 1885 with the work of Swedish chemist J. A. Bladin. nih.govresearchgate.net Early methods often involved the use of hydrazoic acid, a highly toxic and explosive reagent. thieme-connect.com The most fundamental and widely used method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. researchgate.netthieme-connect.com

Over the decades, synthetic strategies have evolved to prioritize safety, efficiency, and substrate scope. The use of safer azide sources, such as sodium azide in combination with a proton source or trimethylsilyl (B98337) azide (TMSN3), has become commonplace. nih.govacs.org The development of catalytic methods, including the use of metal catalysts like zinc, copper, and palladium, has significantly improved reaction conditions and yields. organic-chemistry.orgresearchgate.net More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for the convergent and diversity-oriented synthesis of tetrazole derivatives. nih.govacs.org These reactions, where multiple starting materials combine in a single pot to form a complex product, offer high atom economy and efficiency. nih.gov

Comparison of Classic and Novel Tetrazole Synthesis Routes

Classic routes to tetrazoles often relied on harsh conditions and hazardous reagents. The direct use of hydrazoic acid, for instance, posed significant safety risks. thieme-connect.com Traditional methods could also suffer from long reaction times and limited functional group tolerance.

In contrast, novel synthetic routes offer significant advantages. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields. thieme-connect.com "Click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has also been applied to tetrazole synthesis, often utilizing mild reaction conditions. smolecule.com Furthermore, modern approaches often exhibit greater regioselectivity, allowing for the controlled synthesis of specific tetrazole isomers.

Method Reactants Conditions Advantages Disadvantages
Classic [3+2] Cycloaddition Nitrile, Hydrazoic AcidOften harsh, long reaction timesWell-establishedUse of hazardous hydrazoic acid, limited functional group tolerance
Catalytic [3+2] Cycloaddition Nitrile, Sodium AzideMetal catalyst (e.g., Zn, Cu, Pd), milder conditionsSafer, higher yields, broader substrate scopeCatalyst cost and removal
Microwave-Assisted Synthesis Nitrile, Sodium AzideMicrowave irradiationRapid reaction times, often improved yieldsSpecialized equipment required
Multicomponent Reactions (e.g., Ugi) Amine, Aldehyde/Ketone, Isocyanide, Azide SourceOften one-pot, mild conditionsHigh efficiency, diversity-orientedCan generate complex mixtures

Targeted Synthesis of Ethyl 4-(1H-tetrazol-1-yl)benzoate

The synthesis of this compound can be approached through several strategic pathways, each with its own set of considerations regarding starting materials, reaction steps, and optimization.

Direct Esterification and Tetrazole Cycloaddition Strategies

One common approach involves the reaction of ethyl 4-aminobenzoate (B8803810) with sodium azide and triethyl orthoformate in an acidic medium, such as glacial acetic acid. researchgate.netscispace.com This method efficiently forms the tetrazole ring directly onto the aniline (B41778) derivative.

An alternative strategy begins with the tetrazole formation from 4-cyanobenzoic acid and sodium azide, followed by esterification of the resulting carboxylic acid with ethanol (B145695) to yield the final product. This two-step approach allows for the independent optimization of both the cycloaddition and esterification steps.

Multi-Step Synthetic Sequences from Precursors

More elaborate multi-step syntheses can also be employed, offering flexibility in introducing various functional groups. For instance, a synthesis could start from 4-aminoacetophenone. researchgate.net This starting material can be converted to 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, which can then undergo further transformations. researchgate.net Another precursor, 4-(chloromethyl)benzoic acid, can react with sodium azide to form 4-(azidomethyl)benzoic acid, which then undergoes cyclization and esterification. smolecule.com These multi-step sequences are particularly valuable for creating analogues of the target compound for structure-activity relationship studies.

Optimization of Reaction Conditions for Yield and Regioselectivity

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the desired regioselectivity of the product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and reaction time. acs.orgpreprints.org

For the cycloaddition of nitriles with azides, the choice of catalyst and solvent can have a profound impact on the reaction's efficiency. For example, in some cobalt-catalyzed cycloadditions, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent compared to acetonitrile (B52724) or dimethylformamide (DMF). Temperature control is also critical; for instance, conducting the cycloaddition at elevated temperatures (e.g., 110°C) can ensure complete conversion.

Regioselectivity, the preferential formation of one isomer over another, is a significant consideration in tetrazole synthesis. The reaction of primary amines with triethyl orthoformate and sodium azide typically yields the 1-substituted tetrazole isomer. organic-chemistry.org The specific reaction conditions and the nature of the substituents can influence the ratio of 1- and 2-substituted tetrazole isomers. Advanced analytical techniques, such as NMR spectroscopy and single-crystal X-ray analysis, are essential for unequivocally determining the regiochemistry of the final product. semanticscholar.org

Parameter Effect on Yield and Regioselectivity Example
Solvent Can significantly influence reaction rates and yields.DMSO found to be optimal for certain cobalt-catalyzed cycloadditions.
Temperature Affects reaction kinetics and can influence isomer distribution.Elevated temperatures (e.g., 110°C) can drive reactions to completion.
Catalyst Can dramatically increase reaction rates and control regioselectivity.Zinc salts are effective catalysts for the reaction of nitriles with sodium azide in water. organic-chemistry.org
Reactant Stoichiometry The ratio of reactants can impact product formation and minimize side reactions.Using an appropriate excess of one reagent can drive the reaction forward.
pH Can be critical for reactions involving protonation steps.Acidic conditions are often required for the formation of the tetrazole ring from amines.

Catalytic Strategies in the Synthesis of Tetrazolyl Benzoates

The formation of the tetrazole ring, a key step in synthesizing this compound, is a [3+2] cycloaddition reaction. The efficiency of this C-N bond formation can be significantly enhanced through catalysis. Both homogeneous and heterogeneous catalytic systems have been developed, with a growing emphasis on sustainable and green chemistry principles.

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysts, which operate in the same phase as the reactants, have been widely explored for tetrazole synthesis. Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are commonly employed to activate the nitrile group towards nucleophilic attack by the azide ion. researchgate.netresearchgate.net Metal triflates have also proven effective in catalyzing the one-pot reaction of alkenes, nitriles, and trimethylsilyl azide (TMSN₃) to form 1,5-disubstituted tetrazoles. sci-hub.ru

In the context of forming 1-substituted tetrazoles like this compound from an amine precursor, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful, albeit more complex, strategy for forming the aryl-nitrogen bond. bg.ac.rs However, the more direct one-pot synthesis from an amine, an orthoformate, and an azide source is often preferred for its simplicity. orgchemres.org Ionic liquids, such as 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) (BMITFB), have been used in conjunction with Lewis acids like ZnCl₂ to shorten reaction times and improve yields in the synthesis of related tetrazole structures. semanticscholar.org

Catalyst SystemReactantsConditionsYieldReference
ZnCl₂2-cyano-4'-methylbiphenyl, NaN₃Ionic liquid, DMFHigh semanticscholar.org
FeCl₃Aromatic amine, Triethyl orthoformate, TMSA-Good uminho.pt
Pd(dba)₂/Xantphos1-Aryl-1H-tetrazol-5-amine, Aryl halideToluene, 35 °CHigh bg.ac.rs
Tributylmethylammonium chlorideThiazolylamine, Triethyl orthoformate, NaN₃DMSO, 80 °C, 1-2hHigh researchgate.net

Heterogeneous Catalysis for Sustainable Synthetic Protocols

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture, which allows for catalyst recycling and reduces product contamination. This aligns with the principles of sustainable chemistry. mun.ca Various solid-supported catalysts have been developed for the synthesis of tetrazoles.

For the reaction of primary amines with triethyl orthoformate and sodium azide, a pathway directly applicable to the synthesis of this compound, copper nanoparticles supported on charcoal (Cu/C) have been used effectively under solvent-free conditions. orgchemres.org Other notable heterogeneous catalysts include:

Fe₃O₄@silica sulfonic acid: An efficient and magnetically recoverable catalyst for the one-pot synthesis of 1-substituted 1H-tetrazoles. uminho.pt

Natural Natrolite Zeolite: An inexpensive and reusable natural catalyst for preparing arylaminotetrazoles. researchgate.net

Amberlyst-15: A solid acid resin used for the synthesis of 5-substituted 1H-tetrazoles.

Cuttlebone: A porous biomaterial that catalyzes the [3+2] cycloaddition between nitriles and sodium azide. thieme-connect.com

These catalysts often allow for milder reaction conditions, shorter reaction times, and high yields, while their reusability enhances the economic and environmental viability of the synthesis.

CatalystReactant TypeSolventTemperature (°C)Key AdvantagesReference
Cu/CPrimary amines, TEOF, NaN₃Solvent-free-Reusable (5 cycles), high yields orgchemres.org
Fe₃O₄@silica sulfonic acidAromatic amines, TEOF, NaN₃--Magnetically recoverable (6 cycles) uminho.pt
Natural Natrolite ZeolitePrimary amines, TEOF, NaN₃Solvent-free120Inexpensive, reusable, high yields researchgate.net
CuttleboneNitriles, NaN₃DMSO110Reusable (7 cycles), excellent yields thieme-connect.com

Application of Nanocatalysts and Green Chemistry Principles

Nanocatalysis represents a frontier in green chemistry, offering catalysts with high surface-area-to-volume ratios that lead to enhanced catalytic activity, often under milder conditions. scispace.com The synthesis of tetrazoles, including derivatives like this compound, has greatly benefited from these advancements. The use of water as a solvent, avoidance of hazardous reagents, and energy efficiency are central tenets of this approach. mun.cascispace.comcolab.ws

Magnetic nanocatalysts, typically based on an iron oxide (Fe₃O₄) core, are particularly advantageous due to their simple separation from the reaction medium using an external magnet. researchgate.net A novel catalyst, Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II), features a copper(II) complex immobilized on silica-coated magnetite nanoparticles and has been shown to be highly efficient for the synthesis of 1-aryl-1H-tetrazoles from anilines, triethyl orthoformate, and sodium azide in water at a mild temperature of 40 °C. nih.gov Other notable nanocatalysts include:

Zinc sulfide (B99878) (ZnS) nanoparticles: Used for the synthesis of 1-substituted-1H-tetrazoles under ultrasonic irradiation. uminho.pt

β-Ni(OH)₂ nanoparticles: Sustainably produced and used for the efficient synthesis of tetrazoles in water. acs.org

Cobalt on modified boehmite nanoparticles (Co-(PYT)₂@BNPs): A stable and reusable nanocatalyst for the [3+2] cycloaddition of nitriles and sodium azide. researchgate.net

The reusability of these nanocatalysts is a key feature, contributing significantly to the sustainability of the synthetic process. For instance, the Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) catalyst can be reused multiple times without a significant drop in its catalytic activity. nih.gov

NanocatalystSynthesis TypeSolventKey Green FeaturesReference
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)1-Aryl-1H-tetrazolesWaterMagnetically recoverable, mild temp. (40 °C), high yield nih.gov
β-Ni(OH)₂ NPs5-Substituted-1H-tetrazolesWaterMild conditions, eco-friendly catalyst prep. acs.org
ZnS NPs1-Substituted-1H-tetrazolesDMFUltrasonic irradiation, room temp. uminho.pt
Co-(PYT)₂@BNPs5-Substituted-1H-tetrazolesPEG-400Recyclable, stable researchgate.net

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing synthetic conditions and designing more efficient catalysts. For the synthesis of this compound, the focus is on the C-N bond-forming steps that lead to the tetrazole ring.

Investigation of Reaction Pathways and Transition States

The formation of 1-substituted tetrazoles from primary amines, triethyl orthoformate (TEOF), and sodium azide is a multicomponent reaction with a proposed catalytic cycle. uminho.ptnih.gov Using a Cu(II) nanocatalyst as an example, a plausible mechanism is as follows: uminho.ptnih.gov

Catalyst Activation: The Cu(II) center on the nanocatalyst coordinates with the azide (N₃⁻).

Orthoformate Activation: The azide-coordinated Cu(II) complex activates the triethyl orthoformate.

Amine Attack: The primary amine (e.g., ethyl 4-aminobenzoate) performs a nucleophilic attack on the activated TEOF, leading to the formation of an amide acetal (B89532) intermediate.

Cyclization: The azide anion then attacks the amide acetal intermediate, which is followed by an intramolecular cyclization and elimination of ethanol to yield the final 1-substituted-1H-tetrazole product. uminho.pt

For the alternative route starting from nitriles, density functional theory (DFT) calculations have been instrumental in elucidating the mechanism. These studies suggest that the reaction does not proceed via a simple concerted [3+2] cycloaddition. Instead, a stepwise pathway is favored, which involves the activation of the nitrile. researchgate.net In metal-catalyzed versions, this activation occurs through coordination of the nitrile's nitrogen atom to the metal center (e.g., Zn(II)), which significantly lowers the energy barrier for the nucleophilic attack by the azide ion. researchgate.net DFT calculations have also been used to investigate the transition states, confirming the energetic favorability of these catalyzed pathways. researchgate.netmdpi.com

Kinetic Studies and Rate-Determining Steps

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, studies on related systems provide valuable insights. For the tin-catalyzed reaction of substituted benzonitriles with trimethylsilyl azide, a Hammett plot yielded a positive ρ-value of +0.58. scispace.com This indicates a buildup of negative charge at the benzylic carbon in the transition state, which is consistent with a nucleophilic attack of the azide on the nitrile carbon as a key step. scispace.com

In a different study on the Dimroth rearrangement of N,1-diaryl-1H-tetrazol-5-amines, DFT calculations were employed to investigate the mechanism. The results showed that the opening of the tetrazole ring was the rate-determining step of the rearrangement process. bg.ac.rs While this is not a synthesis reaction, it highlights the power of computational chemistry in identifying rate-limiting steps in tetrazole chemistry. For the synthesis of 5-substituted 1H-tetrazoles catalyzed by zinc salts, the reaction was found to be first-order with respect to the nitrile substrate. researchgate.net These findings collectively suggest that the rate-determining step in tetrazole synthesis is highly dependent on the specific reaction pathway (nitrile vs. amine route) and the nature of the catalyst employed.

Computational Modeling of Synthetic Mechanisms

The synthesis of tetrazoles, including this compound, from nitriles and azides has been a subject of extensive computational investigation to elucidate the underlying reaction mechanisms. Density Functional Theory (DFT) calculations have been instrumental in moving beyond the initial hypothesis of a simple [3+2] cycloaddition, revealing more complex, multi-step pathways. These computational models provide critical insights into the roles of reagents, catalysts, and substituent effects, guiding the optimization of synthetic protocols.

Theoretical studies, predominantly using the B3LYP hybrid functional, have established that the thermal reaction between a nitrile and an azide salt does not typically proceed through a concerted cycloaddition. acs.orgacs.org Instead, a stepwise mechanism is favored, initiated by the nucleophilic attack of the azide ion on the carbon atom of the nitrile. This leads to the formation of a linear imidoyl azide intermediate. This intermediate subsequently undergoes an intramolecular cyclization to form the tetrazole ring. acs.orgresearchgate.net A critical finding from these studies is that the activation barrier for the initial nucleophilic attack is significantly influenced by the electronic nature of the substituent on the nitrile. nih.gov For a substrate like ethyl 4-cyanobenzoate (B1228447), the precursor to this compound, the electron-withdrawing character of the ethyl benzoate (B1203000) group is predicted to lower the activation energy for this step, thus facilitating the reaction. nih.gov

Computational models have also been pivotal in understanding the mechanism of catalyzed tetrazole synthesis. In acid-catalyzed reactions, both Brønsted and Lewis acids are shown to enhance the reaction rate by activating the nitrile substrate. organic-chemistry.org DFT calculations indicate that the acid coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, thereby lowering the energy barrier for the azide's nucleophilic attack. nih.gov For instance, the use of zinc(II) salts as catalysts has been computationally modeled, revealing that the coordination of the nitrile to the zinc ion is the primary factor in catalysis. nih.gov

The table below presents a summary of computationally determined activation energies for the azide-nitrile cycloaddition under different catalytic conditions for related benzonitrile (B105546) derivatives, illustrating the significant rate enhancement achieved through catalysis.

CatalystNitrile SubstrateComputational MethodCalculated Activation Barrier (kcal/mol)Reference
None (Uncatalyzed)BenzonitrileB3LYPHigh (not specified) nih.gov
Zn(II)BenzonitrileB3LYPLowered significantly nih.gov
AlCl₃/NMPVarious NitrilesDFT~29.4 organic-chemistry.org
Dialkyltin Oxide-TMSN₃Various NitrilesDFT~32.8 organic-chemistry.org

NMP: N-methyl-2-pyrrolidone; TMSN₃: Trimethylsilyl azide. The data illustrates the general trend of activation barrier reduction with catalysts.

Furthermore, computational studies have guided the development of novel organocatalytic systems. For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and a silicon-based activator has been shown through DFT calculations to proceed via activation of the nitrile. organic-chemistry.org The calculated energy barrier for this organocatalyzed process was found to be lower than for some traditional metal-based catalytic systems, highlighting the predictive power of computational chemistry in designing more efficient and sustainable synthetic routes. organic-chemistry.org

In the context of this compound, these computational models strongly suggest that its synthesis from ethyl 4-cyanobenzoate and an azide source follows a stepwise pathway. The reaction rate can be significantly enhanced by the use of an appropriate Lewis acid or organocatalyst, which functions by lowering the activation energy of the initial nucleophilic addition of the azide to the activated nitrile. The electron-withdrawing nature of the para-substituted ethyl benzoate group inherently favors this reaction compared to nitriles bearing electron-donating groups.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone in the structural analysis of ethyl 4-(1H-tetrazol-1-yl)benzoate, offering precise insights into the electronic environment of each proton and carbon atom.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound provides a clear map of the proton network within the molecule. The aromatic region of the spectrum is characterized by two distinct multiplets, corresponding to the protons of the para-substituted benzene (B151609) ring. The protons ortho to the ester group are expected to appear downfield due to the electron-withdrawing nature of the carbonyl group, while the protons ortho to the tetrazole ring will also be influenced by its electronic effects.

The ethyl ester moiety gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet, coupled to the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group appear as a triplet, owing to coupling with the adjacent methylene protons. A significant singlet in the spectrum is attributed to the proton attached to the C5 carbon of the tetrazole ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to -COO)~8.10Doublet~8.5
Aromatic (ortho to tetrazole)~7.80Doublet~8.5
Tetrazole C-H~9.50Singlet-
-O-CH₂-CH₃~4.40Quartet~7.1
-O-CH₂-CH₃~1.40Triplet~7.1

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the downfield end of the spectrum. The quaternary carbon of the benzene ring attached to the ester group and the one attached to the tetrazole ring will also show characteristic chemical shifts. The aromatic carbons with attached protons will appear in the typical aromatic region. The C5 carbon of the tetrazole ring will have a chemical shift characteristic of azole rings. The methylene and methyl carbons of the ethyl group will be found in the upfield region of the spectrum.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)~165
C-5 (Tetrazole)~142
Aromatic (C-N)~138
Aromatic (C-COO)~131
Aromatic CH (ortho to -COO)~130
Aromatic CH (ortho to tetrazole)~121
-O-CH₂-CH₃~61
-O-CH₂-CH₃~14

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Key correlations would be observed between the adjacent aromatic protons on the benzene ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring, the tetrazole ring, and the ethyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the aromatic protons ortho to the ester group and the carbonyl carbon, and between the tetrazole proton and the carbons of the benzene ring, confirming the attachment of the tetrazole ring to the phenyl group.

Nitrogen-15 (¹⁵N) NMR for Tetrazole Ring Characterization

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of the nitrogen-rich tetrazole ring. The tetrazole ring contains four distinct nitrogen atoms, and their chemical shifts are highly sensitive to the nature and position of substituents. In 1-substituted tetrazoles, the nitrogen atoms typically exhibit a characteristic shielding order. smolecule.comconicet.gov.ar

Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques such as HMBC (¹H-¹⁵N) are often employed. These experiments would show correlations between the proton on the tetrazole ring and the adjacent nitrogen atoms (N2 and N4), as well as between the aromatic protons ortho to the tetrazole ring and the N1 atom, confirming the point of attachment. smolecule.comconicet.gov.ar

Vibrational Spectroscopy Applications

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester group. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.

The tetrazole ring itself gives rise to a series of characteristic vibrations, including ring stretching and deformation modes, which are typically found in the fingerprint region (below 1600 cm⁻¹). Specifically, vibrations associated with C-N and N-N stretching within the tetrazole ring are expected in the 1200-1500 cm⁻¹ range. smolecule.com

Vibrational Mode Approximate Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=O Stretch (Ester)1730-1720
Aromatic C=C Stretch1600-1450
Tetrazole Ring Vibrations1500-1200
C-O Stretch (Ester)1300-1100

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition and structural elucidation of this compound.

The elemental formula of this compound is C₁₀H₁₀N₄O₂ scbt.com. Using high-resolution mass spectrometry, typically with electrospray ionization (ESI), the exact mass of the protonated molecule ([M+H]⁺) can be measured with high precision. This experimental mass is then compared to the calculated theoretical mass to confirm the compound's identity. The high accuracy of HRMS, often within a few parts per million (ppm), allows for the confident determination of the elemental composition. For related tetrazole compounds, the difference between calculated and experimentally found masses is typically minimal, underscoring the reliability of this technique beilstein-journals.org.

Table 2: Calculated Exact Mass for this compound

SpeciesFormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₀H₁₀N₄O₂218.0798
Protonated Molecule [M+H]⁺C₁₀H₁₁N₄O₂⁺219.0876

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its weakest bonds and stable substructures.

For this compound, two primary fragmentation pathways are anticipated:

Fragmentation of the Tetrazole Ring: A hallmark fragmentation pathway for tetrazole-containing compounds is the neutral loss of a dinitrogen molecule (N₂), which has a mass of 28.0061 Da nih.gov. This occurs via cleavage of the heterocyclic ring.

Fragmentation of the Ester Group: The ethyl benzoate (B1203000) moiety is expected to fragment in ways characteristic of esters nih.govmzcloud.org. Common fragmentation includes the neutral loss of ethylene (B1197577) (C₂H₄, 28.0313 Da) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OCH₂CH₃, 45.0340 Da).

The collision-induced dissociation (CID) of the protonated molecule (m/z 219.0876) would likely produce a series of product ions corresponding to these losses. The initial loss of N₂ would yield a major fragment ion at m/z 191.0815. Subsequent or alternative fragmentation at the ester group would also be observed.

Table 3: Predicted Key Fragment Ions in MS/MS Analysis

Precursor Ion (m/z)Proposed Neutral LossFragment Ion FormulaFragment Ion (m/z)
219.0876N₂ (Dinitrogen)C₁₀H₁₁N₂O₂⁺191.0815
219.0876C₂H₄ (Ethylene)C₈H₇N₄O₂⁺191.0563
191.0815C₂H₄ (Ethylene)C₈H₇N₂O₂⁺163.0502

Single-Crystal X-ray Diffraction Analysis

While a published single-crystal X-ray diffraction structure for this compound was not identified, analysis of closely related structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, allows for a detailed prediction of its molecular and supramolecular features nih.govnih.gov.

The molecular geometry is expected to consist of two planar ring systems: the benzene ring and the tetrazole ring. X-ray diffraction data on analogous compounds reveals that a significant dihedral angle typically exists between the planes of the aromatic and heterocyclic rings nih.govnih.gov. For a similar pyrazole (B372694) derivative, this angle was found to be 76.06° nih.govnih.gov. This twisted conformation is a result of minimizing steric hindrance. The ethyl ester group is likely to adopt an extended, anti-periplanar conformation.

Bond lengths and angles are predicted to fall within standard ranges for sp² hybridized carbons in the aromatic systems and for the bonds within the ester and tetrazole functionalities.

Table 4: Predicted Molecular Geometry and Bond Parameters

ParameterPredicted ValueComments
Benzene RingPlanarStandard aromatic geometry
Tetrazole RingPlanarAromatic heterocyclic system
Dihedral Angle (Benzene-Tetrazole)~70-80°Based on sterically similar structures nih.govnih.gov
C=O Bond Length~1.22 ÅTypical for an ester carbonyl group
C-O (Ester) Bond Length~1.35 Å
N-N (Tetrazole) Bond Length~1.30-1.37 Å
C-N (Tetrazole) Bond Length~1.32-1.35 Å

The crystal packing is determined by a network of intermolecular interactions. The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors, while the aromatic C-H groups can act as weak hydrogen bond donors. Therefore, the formation of weak C-H···N hydrogen bonds is highly probable, linking molecules into chains or sheets.

Polymorphism and Solid-State Structural Investigations

Detailed experimental studies on the polymorphism and a definitive single-crystal X-ray diffraction analysis for this compound are not extensively reported in publicly available literature. Therefore, a specific description of its crystal packing, unit cell parameters, and space group cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the conjugated system composed of the benzene ring and the 1H-tetrazole ring. This extended π-system is responsible for strong absorption in the ultraviolet region. The electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated aromatic and heteroaromatic rings, these are expected to be high-intensity absorptions. The benzene ring itself has characteristic π → π* transitions, which are modified by the substitution of the tetrazole and ethyl ester groups.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms of the tetrazole ring or the oxygen atoms of the ester group) to a π* antibonding orbital. Typically, n → π* transitions are of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Solvent Effects on Electronic Absorption Spectra

Specific experimental data detailing the solvatochromic behavior of this compound is not documented in the reviewed literature. However, the theoretical effects of solvent polarity on its electronic absorption spectra can be predicted based on the nature of its electronic transitions.

Effect on π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state. This increased stabilization lowers the energy gap for the transition, which would result in a shift of the absorption maximum (λmax) to a longer wavelength. This phenomenon is known as a bathochromic or "red" shift.

Effect on n → π* Transitions: In the case of n → π* transitions, the ground state is often stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This stabilization is typically greater for the ground state than for the less polar excited state. As a result, increasing solvent polarity increases the energy required for the transition, leading to a shift of the absorption maximum (λmax) to a shorter wavelength. This is referred to as a hypsochromic or "blue" shift.

A comprehensive study involving a range of solvents with varying polarities would be necessary to experimentally confirm and quantify these solvent effects for this compound. An illustrative table of how solvent polarity could theoretically influence the absorption maxima is presented below.

Table 1: Theoretical Solvent Effects on Absorption Maxima (λmax)

Solvent Polarity (Dielectric Constant) Expected Shift for π → π* Expected Shift for n → π*
Hexane Low (~1.9) Baseline Baseline
Dichloromethane Medium (~9.1) Minor Red Shift Minor Blue Shift
Ethanol (B145695) High (~24.5) Significant Red Shift Significant Blue Shift

Table 2: List of Compounds Mentioned

Compound Name

Q & A

Q. Key Optimization Strategies :

  • Use of inert atmospheres (N₂/Ar) to prevent oxidation.
  • Temperature control (60–80°C) for cycloaddition efficiency .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CouplingPd(PPh₃)₄, K₂CO₃, DMF65–75
CycloadditionNaN₃, NH₄Cl, DMF, 80°C70–85
PurificationSilica gel, EtOAc/hexane>90

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm) .
    • FT-IR : Confirm tetrazole ring (C=N stretch ~1600 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., π-π stacking at 3.8 Å) .
  • Elemental Analysis : Validate purity (>95% C, H, N content) .

Advanced: What mechanistic insights explain the reactivity of the tetrazole-benzoate conjugate in nucleophilic substitutions?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The electron-deficient tetrazole ring directs substitutions to the benzoate para-position .
  • Coordination Chemistry : Tetrazole N-atoms act as ligands for transition metals (e.g., Zn²⁺), facilitating catalytic cycles .
  • Kinetic Studies : pH-dependent hydrolysis of the ester group (t₁/₂ = 12 h at pH 7) impacts stability .

Advanced: How does solvent polarity affect the compound’s stability and reactivity?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH) : Accelerate ester hydrolysis but stabilize tetrazole via H-bonding .

  • Aprotic Solvents (e.g., DMF) : Enhance coupling reaction rates by stabilizing Pd intermediates .

  • Stability Data :

    SolventDegradation Rate (24 h)Reference
    DMSO<5%
    H₂O>90%

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G**) to predict HOMO-LUMO gaps (~4.2 eV) and dipole moments (~5.1 D) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .

Basic: How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Analysis :
    • HPLC-MS : Detect azide intermediates or dimerization products .
    • TLC Monitoring : Optimize reaction quenching (e.g., NH₄Cl wash) .
  • Strategies :
    • Use excess NaN₃ (1.5 eq) to minimize unreacted nitriles .
    • Low-temperature crystallization to separate byproducts .

Advanced: What non-covalent interactions dominate the crystal packing of this compound?

Methodological Answer:

  • X-ray Analysis :
    • π-π Stacking : Between benzoate rings (centroid distance: 3.82 Å) .
    • C–H⋯N Hydrogen Bonds : Tetrazole N-atoms interact with adjacent H donors (2.4–2.6 Å) .
  • Thermal Analysis : DSC shows melting point (~140°C) with no polymorphic transitions .

Basic: What are the best practices for scaling up synthesis without compromising purity?

Methodological Answer:

  • Process Optimization :
    • Continuous flow reactors for Pd-catalyzed steps to reduce catalyst loading .
    • Recrystallization in EtOH/H₂O (7:3 v/v) for bulk purification .
  • Safety : Monitor exothermic cycloaddition steps with cooling jackets .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

Methodological Answer:

  • Spectroscopic Data :
    • λₘₐₓ : 290 nm (π→π* transition of benzoate) .
    • Molar Extinction Coefficient : ε = 12,400 M⁻¹cm⁻¹ .
  • Solvatochromism : Red shifts (~15 nm) in polar solvents due to dipole stabilization .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies : IC₅₀ values vary with assay conditions (e.g., serum-free vs. serum-containing media) .
  • Meta-Analysis : Compare data across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends .

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